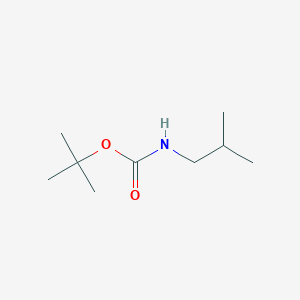

Tert-butyl isobutylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl isobutylcarbamate is a chemical compound belonging to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, particularly as protecting groups for amines. This compound is known for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.

Wissenschaftliche Forschungsanwendungen

Tert-butyl isobutylcarbamate has several applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

Biology: It serves as a reagent in the modification of biomolecules and the synthesis of biologically active compounds.

Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: It is used in the production of agrochemicals, polymers, and specialty chemicals.

Zukünftige Richtungen

Carbamates, including Tert-butyl isobutylcarbamate, have received much attention in recent years due to their potential applications in medicinal chemistry and drug discovery . They are being increasingly used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . Future research will likely continue to explore the potential uses of these compounds in various fields of medicine .

Wirkmechanismus

Target of Action

Tert-butyl isobutylcarbamate, also known as tert-butyl carbamate, primarily targets the Methionine aminopeptidase 1 . This enzyme plays a crucial role in protein synthesis and regulation, making it a significant target for this compound.

Mode of Action

It is known that the compound interacts with its target enzyme, possibly inhibiting its function

Biochemical Pathways

Given its target, it is likely to impact protein synthesis and regulation pathways . The downstream effects of these changes could include alterations in cellular functions and processes, but more research is needed to confirm this.

Result of Action

Given its target, it is likely to affect protein synthesis and regulation, potentially leading to changes in cellular function . .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds . Additionally, the compound’s action may also be influenced by its solubility in organic solvents .

Biochemische Analyse

Biochemical Properties

It is known that the tert-butyl group in chemistry and biology has unique reactivity patterns . These patterns are characterized by their implications in biosynthetic and biodegradation pathways .

Molecular Mechanism

It is known that the tert-butyl group can influence electronic communication between redox units in certain compounds

Temporal Effects in Laboratory Settings

Related compounds such as carbazole have shown that the influence of the tert-butyl substituents on photophysics is relatively weak and mainly reflects itself in a small increase in the Stokes shift .

Dosage Effects in Animal Models

Related compounds such as carbamate pesticides have shown dose-dependent effects in various animal models .

Metabolic Pathways

Related compounds such as methyl tert-butyl ether (MTBE) have shown involvement in various metabolic pathways .

Transport and Distribution

Related compounds such as tert-butyl groups have shown to influence the orientation of certain compounds in guest-host systems .

Subcellular Localization

Related compounds such as tert-butyl groups have shown to influence the subcellular localization of certain compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Tert-butyl isobutylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloroformate with isobutylamine in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields this compound as the main product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as distillation and crystallization, helps achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Tert-butyl isobutylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl group is replaced by other nucleophiles.

Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to form isobutylamine and tert-butyl alcohol.

Deprotection: The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Deprotection: Trifluoroacetic acid is commonly used for the removal of the tert-butyl group.

Major Products Formed:

Isobutylamine: Formed during hydrolysis.

Tert-butyl alcohol: Formed during hydrolysis.

Free amine: Formed during deprotection.

Vergleich Mit ähnlichen Verbindungen

- Tert-butyl carbamate

- Carboxybenzyl carbamate

- Fluorenylmethoxycarbonyl carbamate

Eigenschaften

IUPAC Name |

tert-butyl N-(2-methylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-7(2)6-10-8(11)12-9(3,4)5/h7H,6H2,1-5H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXDOUCCKKNGHST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(3,6-dichloropyridine-2-carbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoate](/img/structure/B2838595.png)

![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2838597.png)

![[3-(2-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2838598.png)

![1-[1-(3,3,3-Trifluoropropanesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2838602.png)

![5-ethyl-7-(4-(2-phenoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2838605.png)

![N-benzyl-6-(4-methoxyphenyl)-3-methyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2838607.png)

![6-{[(4-methylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-methoxyphenoxy)acetate](/img/structure/B2838616.png)